Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)-
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- is a complex organic compound with a unique structure. This compound is characterized by a cyclopropane ring, which is a three-membered carbon ring, and various functional groups attached to it. The presence of the cyclopropane ring imparts significant strain to the molecule, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- typically involves multiple steps. One common method involves the cyclopropanation of an appropriate precursor, followed by esterification and other functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or rhodium complexes to facilitate the cyclopropanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Methanol (CH₃OH)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring’s strain can also influence the reactivity and stability of the molecule, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- is unique due to its specific functional groups and stereochemistry. The presence of the lactoyl group and the trans configuration distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Properties
CAS No. |
2259-16-7 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl (1R,3R)-3-(2-hydroxy-2-methylpropanoyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-10(2)6(7(10)9(13)15-5)8(12)11(3,4)14/h6-7,14H,1-5H3/t6-,7-/m0/s1 |
InChI Key |
BUAUETVKEXHTSA-BQBZGAKWSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OC)C(=O)C(C)(C)O)C |
Canonical SMILES |
CC1(C(C1C(=O)OC)C(=O)C(C)(C)O)C |
Origin of Product |
United States |
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